2,5-Dimethylthiophene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylthiophene 1-oxide is an organosulfur compound with the molecular formula C6H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene 1-oxide typically involves the oxidation of 2,5-Dimethylthiophene. One common method is the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-oxidation and to ensure the formation of the desired 1-oxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylthiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 2,5-Dimethylthiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiophene ring.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene 1,1-dioxide.
Reduction: 2,5-Dimethylthiophene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,5-Dimethylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems, particularly in the metabolism of sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2,5-Dimethylthiophene 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it acts as an intermediate in the metabolism of thiophene derivatives. The oxidation state of the sulfur atom plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Thiophene 1-oxide: Similar in structure but lacks the methyl groups at positions 2 and 5.
Thiophene 1,1-dioxide: A more oxidized form with two oxygen atoms bonded to the sulfur.
2,5-Dimethylthiophene: The parent compound without the oxide group.
Uniqueness: 2,5-Dimethylthiophene 1-oxide is unique due to the presence of both methyl groups and the oxide functionality, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research .
Properties
CAS No. |
127091-20-7 |
---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2,5-dimethylthiophene 1-oxide |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3 |
InChI Key |
FIIHFYFIZCGUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.